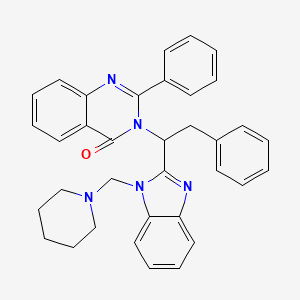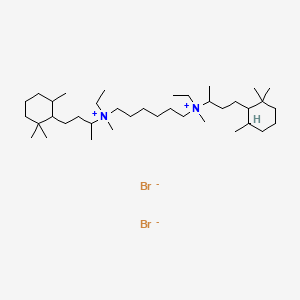
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) is a quaternary ammonium compound known for its complex structure and significant molecular weight. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to quaternization reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the quaternary ammonium structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control temperature, pressure, and reaction time, ensuring the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quaternary ammonium structure, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) involves its interaction with molecular targets in biological systems. The compound can disrupt cell membranes, leading to cell lysis and death. It may also interact with specific enzymes and proteins, inhibiting their function and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triclobisonium Chloride: A similar quaternary ammonium compound with comparable chemical properties.
Hexamethylenetetramine: Another compound with a similar structure but different functional groups.
Uniqueness
Ammonium, hexamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(ethylmethyl-, dibromide) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
67011-26-1 |
|---|---|
Formule moléculaire |
C38H78Br2N2 |
Poids moléculaire |
722.8 g/mol |
Nom IUPAC |
ethyl-[6-[ethyl-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl]-methyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C38H78N2.2BrH/c1-13-39(11,33(5)23-25-35-31(3)21-19-27-37(35,7)8)29-17-15-16-18-30-40(12,14-2)34(6)24-26-36-32(4)22-20-28-38(36,9)10;;/h31-36H,13-30H2,1-12H3;2*1H/q+2;;/p-2 |
Clé InChI |
HOIJNIGFTINCKC-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(CCCCCC[N+](C)(CC)C(C)CCC1C(CCCC1(C)C)C)C(C)CCC2C(CCCC2(C)C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


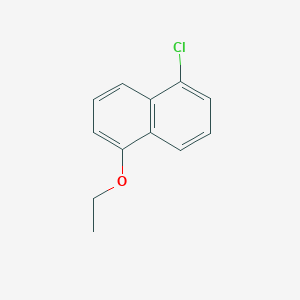
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)


![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
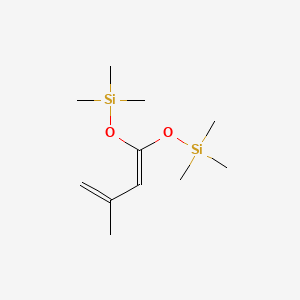

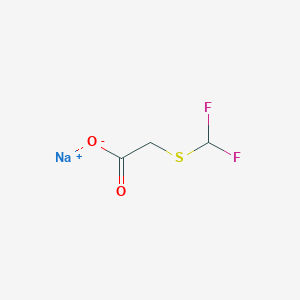
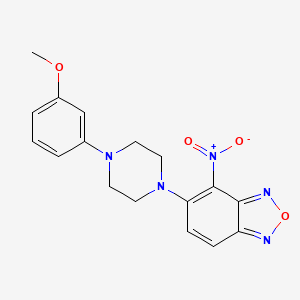
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
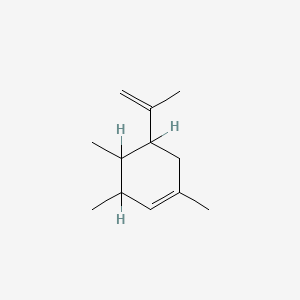

![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
